![molecular formula C15H25NO B3137130 N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine CAS No. 434310-23-3](/img/structure/B3137130.png)
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine
Vue d'ensemble
Description
N-{2-[2-(sec-butyl)phenoxy]ethyl}-2-propanamine is a chemical compound with the molecular formula C15H25NO and a molecular weight of 235.37 g/mol . It falls within the category of biochemically relevant compounds and is commonly used in proteomics research .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(sec-butyl)phenoxyethanol with 2-chloropropaneamine . The ether linkage forms between the phenoxy group and the ethylamine moiety, resulting in the final product .
Molecular Structure Analysis
The compound’s three-dimensional arrangement plays a crucial role in its biological activity and interactions .
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in typical amine reactions, such as nucleophilic substitution, oxidation, and reduction. Researchers often explore its reactivity in the context of drug development and functionalization .
Applications De Recherche Scientifique
Radical-Scavenging Activity
Sec-butyl orsellinates, derivatives closely related to the chemical structure of interest, have been investigated for their radical-scavenging activities. These studies highlight the antioxidant potential of compounds with sec-butyl groups, which could be relevant for developing treatments or protective agents against oxidative stress-related diseases (Lopes et al., 2008).
Synthesis and Structural Analysis
Research on diamine bis(phenolate) complexes, including those with sec-butyl groups, explores their synthesis, structure, and potential applications in catalysis and material science. These studies contribute to the understanding of metal-ligand interactions and their implications for chemical reactivity and materials design (Nielson & Waters, 2010).
Anticonvulsant Properties
Compounds with sec-butyl substituents have been evaluated for their anticonvulsant properties. Such research indicates the potential of these compounds in developing new treatments for epilepsy and other seizure-related disorders (Mishra & Baker, 2012).
Organic Synthesis and Catalysis
Sec-butyl groups play a role in the synthesis of complex organic molecules, including the creation of highly functionalized tetrahydropyridines. These synthetic methodologies are crucial for pharmaceuticals and organic materials, showcasing the importance of sec-butyl derivatives in organic synthesis (Zhu et al., 2003).
Molecular Conformation and Structure
The molecular conformation and structure of compounds similar to N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine, such as 2-phenoxy ethylamine and 3-phenoxy propanolamine, have been studied to understand their behavior in biological systems and their interactions with biological receptors (Macleod & Simons, 2004).
Chelation and Coordination Chemistry
Research on bulky alkylaminophenol chelates, including those with sec-butyl groups, explores their potential for functionalization and application in coordination chemistry. Such studies provide insights into the design of new ligands for metal complexation, which could have applications in catalysis, environmental remediation, and materials science (Olesiejuk et al., 2018).
Propriétés
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-5-13(4)14-8-6-7-9-15(14)17-11-10-16-12(2)3/h6-9,12-13,16H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPWWFGANJDJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid](/img/structure/B3137047.png)
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3137050.png)

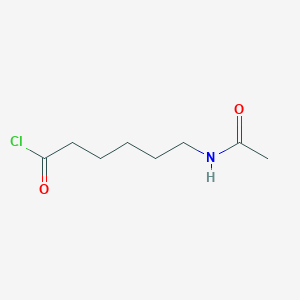

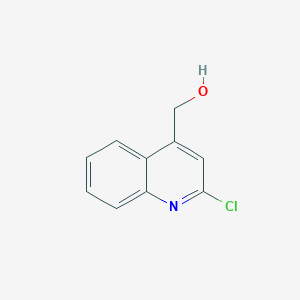
![N-[2-(4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B3137090.png)
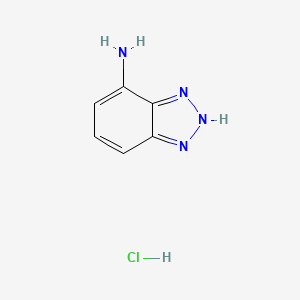
![1-(Benzo[b]thiophen-5-yl)piperazine](/img/structure/B3137099.png)
![4-[4-[(4-Iodophenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B3137105.png)
![Isothiazolo[5,4-b]pyridin-3-ol](/img/structure/B3137111.png)
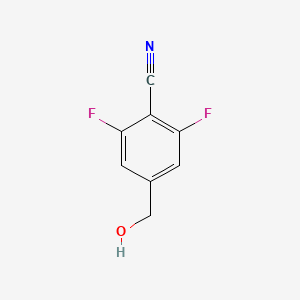
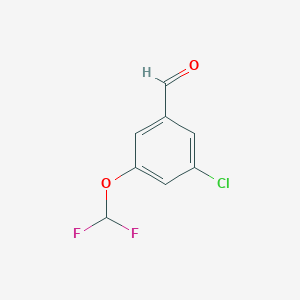
![4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine](/img/structure/B3137126.png)
